molecular formula C10H8Cl2N4 B11736392 N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine

N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine

Cat. No.: B11736392
M. Wt: 255.10 g/mol
InChI Key: IOUSSSXSMQFGSU-UHFFFAOYSA-N
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Description

N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dichloropyrimidine ring attached to a benzene-1,2-diamine moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine typically involves the reaction of 2,4,5-trichloropyrimidine with benzene-1,2-diamine. The reaction is carried out in n-butanol (n-BuOH) at room temperature, followed by heating to 110°C for 3 hours. The reaction mixture is then evaporated, and the residue is stirred with aqueous hydrochloric acid (HCl) to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles.

    Condensation Reactions: It can react with amines and other nucleophiles to form more complex structures.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include trifluoroacetic acid, acryloyl chloride, and propionyl chloride. These reactions are typically carried out in solvents such as tetrahydrofuran (THF) and n-butanol, under controlled temperatures .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and benzene derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine is unique due to the presence of the dichloropyrimidine ring, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in the synthesis of pharmaceuticals and other complex organic molecules .

Properties

Molecular Formula

C10H8Cl2N4

Molecular Weight

255.10 g/mol

IUPAC Name

2-N-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine

InChI

InChI=1S/C10H8Cl2N4/c11-6-5-14-10(12)16-9(6)15-8-4-2-1-3-7(8)13/h1-5H,13H2,(H,14,15,16)

InChI Key

IOUSSSXSMQFGSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=NC(=NC=C2Cl)Cl

Origin of Product

United States

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